molecular formula C10H6ClF3N4O2 B2455650 3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2058814-23-4

3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2455650
CAS No.: 2058814-23-4
M. Wt: 306.63
InChI Key: OSSIPXZXCSRWGG-UHFFFAOYSA-N
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Description

3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, nitro, pyrazolylmethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with a suitable halomethylpyridine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas for reduction reactions.

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases in polar aprotic solvents like dimethylformamide (DMF).

    Cross-Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium phosphate (K3PO4).

Major Products

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Pyridines: Formed by nucleophilic substitution of the chloro group.

    Coupled Products: Formed by cross-coupling reactions involving the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The nitro and trifluoromethyl groups are particularly important for enhancing the pharmacokinetic properties of these molecules.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its unique chemical structure allows for the design of compounds with specific modes of action against pests and weeds.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine: shares similarities with other trifluoromethyl-substituted pyridines and pyrazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which combines the electronic effects of the trifluoromethyl group with the reactivity of the nitro and chloro groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-chloro-2-[(4-nitropyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O2/c11-8-1-6(10(12,13)14)2-15-9(8)5-17-4-7(3-16-17)18(19)20/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSIPXZXCSRWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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